5-(2-Aminopyrimidin-4-yl)-2-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Aminopyrimidin-4-yl)-2-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid is a complex organic compound that features a unique combination of pyrrole, pyrimidine, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminopyrimidin-4-yl)-2-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions
Pyrrole Synthesis: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Thiophene Introduction: The thiophene ring can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of thiophene reacts with a halogenated pyrrole.
Pyrimidine Attachment: The pyrimidine ring can be attached using a nucleophilic substitution reaction, where an aminopyrimidine derivative reacts with a halogenated intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminopyrimidin-4-yl)-2-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 5-(2-Aminopyrimidin-4-yl)-2-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets could lead to the development of new drugs for treating diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene and pyrrole rings.
Mechanism of Action
The mechanism of action of 5-(2-Aminopyrimidin-4-yl)-2-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The pyrimidine ring could mimic nucleotides, potentially interfering with DNA or RNA processes. The thiophene and pyrrole rings could interact with proteins or other biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
5-(2-Aminopyrimidin-4-yl)-2-(thiophen-2-yl)-1H-pyrrole-3-carboxylic acid: Lacks the methyl group on the thiophene ring.
5-(2-Aminopyrimidin-4-yl)-2-(furan-2-yl)-1H-pyrrole-3-carboxylic acid: Contains a furan ring instead of a thiophene ring.
5-(2-Aminopyrimidin-4-yl)-2-(phenyl)-1H-pyrrole-3-carboxylic acid: Contains a phenyl ring instead of a thiophene ring.
Uniqueness
The presence of the methyl group on the thiophene ring in 5-(2-Aminopyrimidin-4-yl)-2-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid may enhance its electronic properties and influence its reactivity compared to similar compounds. This structural feature could make it more suitable for specific applications in materials science or medicinal chemistry.
Properties
CAS No. |
951784-27-3 |
---|---|
Molecular Formula |
C14H12N4O2S |
Molecular Weight |
300.34 g/mol |
IUPAC Name |
5-(2-aminopyrimidin-4-yl)-2-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C14H12N4O2S/c1-7-2-3-11(21-7)12-8(13(19)20)6-10(17-12)9-4-5-16-14(15)18-9/h2-6,17H,1H3,(H,19,20)(H2,15,16,18) |
InChI Key |
YYRKFGWMDRVZEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=C(C=C(N2)C3=NC(=NC=C3)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.